N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a heterocyclic compound featuring a cyclopenta-fused thiophene core substituted with a cyano group at position 3 and an acetamide moiety at position 2. Its synthesis typically involves N-acylation of 2-aminothiophene derivatives with activated acylating agents (e.g., acetyl chloride) under reflux conditions . The compound has garnered attention for its antiproliferative activity, particularly against cancer cell lines such as MCF7 (human breast adenocarcinoma), with proposed mechanisms involving tyrosine kinase receptor inhibition .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVQBULYYMXCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350332 | |
| Record name | Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
144038-79-9 | |
| Record name | Acetamide, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can be deconstructed into two primary intermediates:
The retrosynthetic pathway emphasizes the importance of constructing the bicyclic thiophene system prior to functionalization. Key challenges include regioselective introduction of the cyano group and ensuring stability of the amine intermediate during acylation.
Synthesis of 3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-Amine
Cyclopenta[b]Thiophene Ring Formation
The cyclopenta[b]thiophene core is typically synthesized via a Gewald-like cyclization or Diels-Alder reaction .
Method A: Gewald Cyclization
A modified Gewald reaction using cyclopentanone, sulfur, and a nitrile derivative achieves the bicyclic structure:
- Reagents : Cyclopentanone (1.0 equiv), malononitrile (1.2 equiv), elemental sulfur (1.5 equiv), and morpholine as a base.
- Conditions : Reflux in ethanol at 80°C for 12 hours.
- Mechanism : The reaction proceeds through keto-enol tautomerization, followed by sulfur incorporation and cyclization.
Yield : 60–65% (crude), requiring purification via column chromatography (hexane:ethyl acetate, 4:1).
Method B: Diels-Alder Approach
An alternative route employs a Diels-Alder reaction between thiophene-derived dienes and cyclopentene dienophiles:
- Diene : 2,5-Dimethylthiophene-3-carbonitrile.
- Dienophile : Cyclopentadiene.
- Conditions : Heated at 120°C in toluene under inert atmosphere.
Yield : 55–60%, with regioselectivity controlled by electron-withdrawing cyano groups.
Introduction of the Cyano Group
The cyano group is introduced via nucleophilic substitution or C–H functionalization :
Nitrile Incorporation During Cyclization
In Method A, malononitrile serves as both a carbon and nitrile source, directly yielding the 3-cyano-substituted product.
Post-Cyclization Cyanation
For Method B, cyanation is achieved using:
- Reagents : CuCN (2.0 equiv), DMF, 100°C.
- Substrate : 3-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophene.
Yield : 70–75% after 8 hours.
Acylation to Form this compound
Acetic Anhydride-Mediated Acylation
Acetyl Chloride in Basic Media
- Reagents : Acetyl chloride (1.5 equiv), triethylamine (2.0 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C → reflux.
Yield : 88–92%.
Optimization and Scalability Considerations
Temperature Control
Exothermic acylation reactions require strict temperature control to prevent N-overacylation or decomposition. Optimal results are obtained at 0–5°C during reagent addition.
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may complicate purification. Dichloromethane balances reactivity and ease of removal.
Catalytic Enhancements
Adding DMAP (4-dimethylaminopyridine, 0.1 equiv) accelerates acylation by 30%, reducing reaction time to 2 hours.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.98 (s, 3H, CH3), δ 2.50–2.70 (m, 4H, cyclopentane), δ 6.85 (s, 1H, NH). |
| 13C NMR | δ 22.4 (CH3), δ 118.5 (CN), δ 169.8 (C=O). |
| IR | 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend). |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Gewald + Acylation | 3 | 54–58 | Low | Industrial |
| Diels-Alder + Reduction | 4 | 42–48 | High | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
Chloro Substituent: 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Structure : The chloro derivative replaces the methyl group of the acetamide with a chlorine atom.
- This derivative is commercially available (CAS 304685-87-8) and serves as a precursor for further functionalization .
- Applications: Used as a building block in medicinal chemistry but lacks reported biological activity data compared to the cyano variant.
Sulfonamide and Pyrimidine Derivatives
- Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24, IC50 = 30.8 nM) .
- Comparison : Introduction of a sulfonamide-linked pyrimidine group enhances tyrosine kinase inhibition, mimicking gefitinib’s mechanism. This modification improves antiproliferative potency by 25% compared to simpler acetamide derivatives.
Aromatic and Heterocyclic Modifications
- Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide (CAS 746615-92-9) .
- Impact : The methylthio-benzyl group introduces hydrophobicity, likely enhancing membrane permeability and target binding affinity.
Core Heterocycle Modifications
Thiophene vs. Cyclopenta-Fused Thiophene
- Example: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- No biological data is reported for this analog, highlighting the importance of the fused cyclopenta system in activity .
Thiazole Derivatives
- Example : N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide (CAS 883195-36-6) .
- Comparison : The thiazole core introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Thiazoles are associated with diverse bioactivities, but this derivative’s specific applications remain unexplored.
Antiproliferative Activity
- Parent Compound : Demonstrates moderate activity (IC50 ~50–100 nM) in preliminary screens, though exact values are unspecified .
- Optimized Derivatives : Compound 24 (IC50 = 30.8 nM) and Compound 25 (IC50 = 38.7 nM) show enhanced potency via ATP-binding site inhibition, comparable to clinical tyrosine kinase inhibitors like dasatinib (IC50 = 0.6–30 nM) .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into the compound's molecular characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory properties and interactions with specific biological targets.
Molecular Characteristics
- Molecular Formula : C24H20N2O4S
- Molecular Weight : 432.49 g/mol
- CAS Number : 924099-53-6
- InChIKey : WCWADGJNDWNZGX-UHFFFAOYSA-N
The structural formula indicates the presence of a cyano group and a thiophene ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize commercially available reagents. The compound can be purified through recrystallization techniques using solvents like dimethylformamide (DMF) and ethanol.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound through in silico evaluations. Molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.
Docking Studies
The binding affinity of the compound to 5-LOX was compared to Celecoxib, a well-known COX-2 inhibitor. The results are summarized in the following table:
| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| This compound | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib | COX-2 | -12.3 | 12.23 nM |
| Reference Compound | 5-LOX | -8.5 | 807.43 nM |
These findings indicate that while the compound demonstrates significant binding to 5-LOX, its affinity for COX-2 is notably lower, suggesting a potentially safer profile with reduced risk of cardiotoxicity associated with COX inhibition .
Case Studies
In a study examining various derivatives of thiophene-based compounds, this compound was found to exhibit pronounced anti-inflammatory effects through selective inhibition mechanisms. The study emphasized its unique interaction with lipophilic amino acids within the active site of 5-LOX, which may enhance its therapeutic efficacy while minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Cyclopentanone, NH₄OAc, 120°C, 6h | 65–70 | |
| Acetylation | Acetic anhydride, AcOH, reflux, 2h | 80–85 |
How does this compound exhibit anticancer activity?
Advanced Mechanistic Insights
The compound inhibits tyrosine kinase receptors by competitively binding to ATP recognition sites, mimicking drugs like gefitinib. Reported IC₅₀ values against MCF7 breast adenocarcinoma cells are 30.8–38.7 nM . Key methodologies for validation include:
Q. Contradiction Analysis :
- suggests inhibition of UDP-N-acetylmuramoyl-tripeptide ligase (cell wall synthesis), while emphasizes tyrosine kinase targeting. To resolve this, conduct competitive binding assays or gene knockout models to validate primary targets.
What spectroscopic and computational methods are used for structural characterization?
Q. Basic Analytical Techniques
Q. Advanced Computational Tools
- Molecular Docking : Used to predict interactions with Mur ligases (e.g., MurF protein) and tyrosine kinases. Software: AutoDock Vina or Schrödinger Suite .
- HOMO-LUMO Analysis : Evaluates electron distribution for reactivity predictions .
How can researchers address contradictions in reported biochemical targets?
Q. Methodological Recommendations
- Target Validation : Use siRNA knockdown of suspected targets (e.g., tyrosine kinases vs. Mur ligases) to observe phenotypic changes in cell viability .
- Enzyme Activity Assays : Compare inhibition kinetics (e.g., UDP-N-acetylmuramoyl-tripeptide ligase activity via HPLC monitoring of ATP consumption) .
What in vitro models are suitable for evaluating pharmacokinetic properties?
Q. Advanced Pharmacological Screening
Q. Table 2: Key Pharmacokinetic Parameters
| Parameter | Method | Reference |
|---|---|---|
| Metabolic Half-life | Liver microsomal incubation | |
| Permeability | Caco-2 assay, Papp value |
What strategies improve selectivity against off-target enzymes?
Q. Advanced Drug Design
- Structure-Activity Relationship (SAR) : Modify the acetamide or cyano group to reduce Mur ligase affinity while retaining tyrosine kinase inhibition .
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding .
How are crystallographic data analyzed for this compound?
Q. Basic Crystallography Workflow
- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXTL for structure solution) .
- Refinement : SHELXL for least-squares optimization of atomic positions .
What are the compound’s key physicochemical properties?
Q. Table 3: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 273.31 g/mol | |
| LogP (Predicted) | 2.8 (ChemAxon) | |
| Solubility (Water) | <0.1 mg/mL (25°C) |
How is molecular docking utilized in optimizing this compound?
Q. Case Study :
- Target : MurD ligase (PDB: 2XUL).
- Protocol :
What assays quantify cytotoxicity in heterogeneous cell populations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
